Rynatan - 130463-94-4

Rynatan

Catalog Number: EVT-1471155
CAS Number: 130463-94-4
Molecular Formula: C277H264Cl5N15O102
Molecular Weight: 5612.412
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Rynatan is often derived from the combination of established pharmaceutical ingredients, such as chlorpheniramine maleate (an antihistamine) and phenylephrine hydrochloride (a decongestant). These components work synergistically to alleviate symptoms of nasal congestion and allergic reactions.

Classification

Rynatan falls under the classification of antihistamines and decongestants. Antihistamines block the action of histamine, a substance in the body that causes allergic symptoms, while decongestants work by narrowing blood vessels to decrease swelling and congestion in the nasal passages.

Synthesis Analysis

Methods

The synthesis of Rynatan involves the careful combination of its active ingredients, chlorpheniramine maleate and phenylephrine hydrochloride. The process typically includes:

  1. Preparation of Active Ingredients: Each ingredient is synthesized separately, ensuring high purity and efficacy.
  2. Formulation: The active ingredients are mixed with excipients to create a stable formulation suitable for administration, often in tablet or liquid form.
  3. Quality Control: Rigorous testing is conducted to ensure that the final product meets pharmaceutical standards for safety and efficacy.

Technical Details

The synthesis may involve various chemical reactions, including esterification or amination processes, depending on the specific formulations used. The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and safety.

Molecular Structure Analysis

Structure

The molecular structure of Rynatan can be understood through its individual components:

  • Chlorpheniramine Maleate:
    • Chemical Formula: C16H19ClN2
    • IUPAC Name: [3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
  • Phenylephrine Hydrochloride:
    • Chemical Formula: C9H13NO2
    • IUPAC Name: (R)-2-(hydroxymethyl)-1-phenylethanol

Data

The molecular weight of chlorpheniramine maleate is approximately 274.79 g/mol, while phenylephrine hydrochloride has a molecular weight of about 167.66 g/mol. The combination of these compounds results in a complex formulation that exhibits both antihistaminic and decongestant properties.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formulation of Rynatan include:

  1. Formation of Chlorpheniramine Maleate: This involves the reaction between chlorpheniramine base and maleic acid to form a salt.
  2. Combination with Phenylephrine Hydrochloride: These two active ingredients are combined in a specific ratio to achieve desired therapeutic effects.

Technical Details

The stability of Rynatan is influenced by pH levels, temperature during storage, and interaction with excipients. Stability testing ensures that the active ingredients maintain their efficacy throughout the product's shelf life.

Mechanism of Action

Process

Rynatan acts through two primary mechanisms:

  1. Antihistaminic Action: Chlorpheniramine maleate competes with histamine at H1 receptors, thereby reducing symptoms such as itching, sneezing, and rhinorrhea.
  2. Decongestant Action: Phenylephrine hydrochloride stimulates alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced swelling in nasal passages.

Data

Clinical studies have shown that combinations like Rynatan can effectively reduce allergy symptoms within hours of administration, providing rapid relief for patients suffering from acute allergic reactions or colds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as tablets or liquid formulations.
  • Solubility: Chlorpheniramine maleate is soluble in water; phenylephrine hydrochloride also exhibits good solubility characteristics.

Chemical Properties

  • Stability: Rynatan formulations are generally stable under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Range: Optimal pH for stability usually lies between 4.5 to 6.5.

Relevant Data or Analyses

Stability studies indicate that Rynatan retains its efficacy for at least two years when stored properly. The pharmacokinetics demonstrate rapid absorption with peak plasma concentrations occurring within 1 to 2 hours post-administration.

Applications

Scientific Uses

Rynatan is primarily used in clinical settings for:

  • Allergic Rhinitis Treatment: Effective in managing symptoms associated with seasonal allergies.
  • Cold Symptom Relief: Provides symptomatic relief from nasal congestion due to colds.
  • Combination Therapy: Often used alongside other medications in comprehensive allergy management protocols.

Rynatan's formulation allows it to serve as an effective therapeutic option for patients seeking relief from respiratory allergy symptoms and common cold discomforts. Its dual-action mechanism enhances patient compliance due to its comprehensive symptom management capabilities.

Introduction to Rynatan in Allergic Rhinitis Management

Historical Context of Antihistamine-Decongestant Combinations

The therapeutic strategy of combining antihistamines with decongestants emerged in the mid-20th century to address the multifactorial pathophysiology of allergic rhinitis. While antihistamines counteracted histamine-mediated effects (sneezing, itching, rhinorrhea), decongestants targeted α-adrenergic receptors to reduce nasal vascular congestion and improve airflow. Early combinations faced significant limitations:

  • Short Duration: Conventional salts required frequent dosing (3-4 times daily), compromising adherence [10].
  • Side Effect Profile: First-generation antihistamines like pyrilamine caused pronounced sedation, while decongestants like phenylephrine produced cardiovascular stimulation [5] [8].
  • Stability Issues: Liquid formulations exhibited poor chemical stability and unpalatable taste profiles.

The development of tannate salt technology in the 1980s–1990s marked a pivotal advancement. Tannic acid (gallotannic acid) forms stable complexes with active pharmaceutical ingredients through its polyhydroxybenzoic acid polymer structure. These complexes demonstrated:

  • Extended Release: Slower dissociation in the gastrointestinal tract enabling 12-hour dosing [10].
  • Taste Masking: Reduced bitterness, improving pediatric acceptability [5].
  • Chemical Stability: Resistance to oxidation compared to hydrochloride salts [10].

Rynatan (initially containing pyrilamine tannate, chlorpheniramine tannate, and phenylephrine tannate) emerged from this technological innovation. A landmark 1990 randomized controlled trial established its clinical validity, demonstrating superior symptom relief versus placebo (P=0.003) in 104 allergic rhinitis patients exposed to natural grass pollen in a controlled park setting [1]. Subsequent reformulations streamlined the composition to phenylephrine tannate (25 mg) and chlorpheniramine tannate (9 mg) per tablet [3] [5], though pyrilamine-containing formulations remain available under some brand names (e.g., Histatan, R-Tannate) [5].

Rynatan’s Role in Upper Respiratory Therapeutics

Rynatan occupies a distinct therapeutic niche by simultaneously targeting multiple inflammatory pathways in allergic rhinitis:

  • H1 Receptor Antagonism: Chlorpheniramine competitively blocks histamine binding at H1 receptors, inhibiting histamine-induced increases in vascular permeability, mucous secretion, and sensory nerve activation responsible for rhinorrhea, pruritus, and sneezing [8] [9]. Its high specificity minimizes anticholinergic effects compared to first-generation alternatives like diphenhydramine [8].
  • α1-Adrenergic Agonism: Phenylephrine induces vasoconstriction in nasal mucosal vasculature via α1-receptor stimulation, reducing blood flow and edema to alleviate congestion [5] [9]. Its predominantly peripheral action lowers central nervous system (CNS) side effect risks versus pseudoephedrine [2].

Table 1: Pharmacodynamic Targets of Rynatan Components

Active IngredientPrimary MechanismPhysiological EffectMolecular Target
Chlorpheniramine TannateHistamine H1-receptor antagonismReduces rhinorrhea, sneezing, nasal/ocular pruritusH1 receptors (sensory nerves, endothelium)
Phenylephrine Tannateα1-adrenergic receptor agonismConstricts nasal mucosal vessels, decreases edemaα1-adrenergic receptors (vascular smooth muscle)

Rynatan’s clinical utility extends beyond seasonal allergic rhinitis (SAR) to include:

  • Perennial Allergic Rhinitis (PAR): Year-round allergens like dust mites and pet dander [4] [5].
  • Acute Sinusitis: Adjunct therapy for symptom relief of inflammatory congestion [4] [5].
  • Viral Upper Respiratory Infections: Temporary relief of cold-related rhinorrhea and congestion, though evidence is less robust than for AR [2] [4].

Its therapeutic position is particularly valuable for patients with:

  • Predominant Nasal Congestion: Where intranasal corticosteroids provide insufficient decongestion.
  • Concomitant Allergic Conjunctivitis: As chlorpheniramine addresses ocular symptoms.
  • Need for Rapid Onset: Antihistamine/decongestant combinations demonstrate symptom relief within 30–45 minutes in outdoor pollen challenge studies [6].

Table 2: Rynatan Composition and Pharmacokinetic Properties

ComponentChemical ClassTypical Dose (Adult)Key Properties
Chlorpheniramine TannateAlkylamine antihistamine9 mg per tabletHigh H1 specificity; Hepatic CYP450 metabolism; Plasma protein binding: 72% [8]
Phenylephrine TannateSympathomimetic amine25 mg per tabletDirect α1-agonist; Limited CNS penetration; Extensive first-pass metabolism [5]

Scope of Research: Pharmacological and Clinical Relevance

This analysis focuses exclusively on Rynatan’s mechanistic foundations and evidence base, excluding administrative or safety considerations. Key research domains include:

Pharmacodynamic Synergy

The combined formulation exerts complementary effects on nasal inflammation: chlorpheniramine blocks histamine-induced vasodilation, while phenylephrine directly constricts capacitance vessels. A 2000 outdoor challenge trial demonstrated that similar antihistamine-decongestant combinations achieved significant congestion relief within 15–45 minutes under high pollen exposure (>100 grains/6 hours), outperforming monotherapies [6].

Formulation Advantages

Tannate salts alter drug release kinetics through:

  • pH-Dependent Solubility: Minimal dissociation in gastric acid (pH 1–3), reducing initial absorption rate.
  • Gradual Intestinal Dissociation: Sustained release in the higher pH of the duodenum/jejunum [10].This prolongs therapeutic plasma concentrations, enabling twice-daily dosing despite chlorpheniramine’s 21–27-hour half-life [8] [10].

Clinical Efficacy Metrics

  • Symptom Severity Scores: The 1990 park study documented statistically significant reductions in total rhinitis symptoms (P = 0.003) and higher rates of global improvement (65% vs. 35% with placebo; P = 0.002) [1].
  • Onset and Duration: Peak plasma concentrations occur 3–5 hours post-dosing, correlating with sustained symptom control over 8–12 hours [3] [5].
  • Comparative Effectiveness: Cochrane analyses indicate antihistamine-decongestant combinations reduce treatment failure rates versus placebo (OR 0.31, 95% CI 0.20–0.48) in allergic rhinitis and common cold [2].

Table 3: Comparative Efficacy of Antihistamine-Decongestant Combinations

StudyInterventionKey OutcomeEffect Size
Bye et al. (1980) [2]AH/DC vs. PlaceboTreatment failure rateOR 0.31 (95% CI 0.20–0.48)
Howard et al. (1990) [1]Rynatan vs. PlaceboGlobal symptom improvement65% vs. 35% (P=0.002)
Meltzer et al. (2000) [6]AH/DC under high pollen loadOnset for nasal congestion relief15–45 minutes

Rynatan exemplifies rationally designed combination therapy grounded in AR pathophysiology. Future research directions include pharmacogenomic influences on chlorpheniramine metabolism and comparative effectiveness against intranasal antihistamine-corticosteroid combinations. Its enduring therapeutic role underscores the value of multimechanistic approaches in allergic respiratory disorders.

Properties

CAS Number

130463-94-4

Product Name

Rynatan

Molecular Formula

C277H264Cl5N15O102

Molecular Weight

5612.412

InChI

InChI=1S/2C76H52O46.5C16H19ClN2.5C9H13NO2/c2*77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;5*1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5*1-10-6-9(12)7-3-2-4-8(11)5-7/h2*1-20,52,63-65,76-101H,21H2;5*3-9,11,15H,10,12H2,1-2H3;5*2-5,9-12H,6H2,1H3/t2*52-,63-,64+,65-,76?;;;;;;5*9-/m11.....00000/s1

InChI Key

KAWNXTJMGZPQTP-PVHVDDSLSA-N

SMILES

CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CNCC(C1=CC(=CC=C1)O)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O

Synonyms

Rynatan

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.